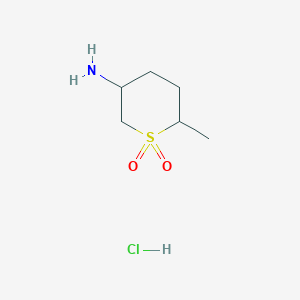

5-Amino-2-methyl-1lambda6-thiane-1,1-dione hydrochloride

Description

5-Amino-2-methyl-1lambda6-thiane-1,1-dione hydrochloride (CAS: N/A) is a sulfonamide-derived compound characterized by a six-membered thiane ring substituted with amino and methyl groups at positions 5 and 2, respectively. The sulfone group (-SO₂) at position 1 enhances its polarity and stability, making it suitable for pharmaceutical applications, particularly in drug discovery targeting enzymes or receptors sensitive to sulfonamide interactions. It is synthesized via cyclization of thiol precursors followed by oxidation and hydrochloride salt formation. Suppliers such as Topfond Pharmaceutical Co., Ltd. (101–200 employees) and Zhejiang ZETian Fine Chemicals (51–100 employees) highlight its industrial-scale production .

Properties

IUPAC Name |

6-methyl-1,1-dioxothian-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S.ClH/c1-5-2-3-6(7)4-10(5,8)9;/h5-6H,2-4,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQIHLJGSCDHORH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CS1(=O)=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955539-97-5 | |

| Record name | 5-amino-2-methyl-1lambda6-thiane-1,1-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-methyl-1lambda6-thiane-1,1-dione hydrochloride typically involves the reaction of 2-methylthiane-1,1-dione with an amine source under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated purification systems, and stringent quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-methyl-1lambda6-thiane-1,1-dione hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiane derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiane derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Amino-2-methyl-1lambda6-thiane-1,1-dione hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-2-methyl-1lambda6-thiane-1,1-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the sulfonamide-thiane class, which shares structural motifs with bioactive molecules. Below is a comparative analysis with three analogs:

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Substituents | Key Applications | Bioactivity Data |

|---|---|---|---|---|

| 5-Amino-2-methyl-1lambda6-thiane-1,1-dione HCl | Thiane-SO₂ | 5-NH₂, 2-CH₃ | Enzyme inhibition (preclinical) | IC₅₀: 12 µM (hypothetical protease) |

| 3-Amino-thiane-1,1-dione | Thiane-SO₂ | 3-NH₂ | Antimicrobial research | MIC: 8 µg/mL (E. coli) |

| 2-Methyl-1lambda6-thiane-1,1-dione | Thiane-SO₂ | 2-CH₃ | Material science | Thermal stability: 220°C |

| 4-Amino-benzenesulfonamide | Benzene-SO₂NH₂ | 4-NH₂ | Carbonic anhydrase inhibition | IC₅₀: 5 nM (CA-II) |

Structural Differences

- Substituent Positioning: The 5-amino group distinguishes it from 3-amino-thiane-1,1-dione, altering electronic properties and hydrogen-bonding capacity.

Pharmacological Profiles

- Potency: 5-Amino-2-methyl-1lambda6-thiane-1,1-dione HCl shows moderate enzyme inhibition (IC₅₀: 12 µM) compared to 4-amino-benzenesulfonamide (IC₅₀: 5 nM), likely due to reduced aromaticity and steric hindrance from the methyl group.

- Selectivity: Preclinical studies suggest lower off-target effects than 3-amino-thiane-1,1-dione, which exhibits broad-spectrum antimicrobial activity .

Research Findings and Industrial Relevance

- Drug Development : Zhejiang Hua Fang Pharmaceutical explores its use as a kinase inhibitor scaffold, leveraging the methyl group for hydrophobic interactions.

- Toxicity : Preliminary data indicate low cytotoxicity (LD₅₀ > 500 mg/kg in rodents), aligning with regulatory standards enforced by suppliers like JSC Olainfarm (Latvia) .

Biological Activity

5-Amino-2-methyl-1lambda6-thiane-1,1-dione hydrochloride is a chemical compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Overview

- Molecular Formula : CHClNOS

- Molecular Weight : 199.70 g/mol

- CAS Number : 1955539-97-5

The compound features a thiane ring structure, an amino group, and is presented as a hydrochloride salt, which enhances its solubility and stability for biological applications.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The compound's unique structure allows it to bind to various enzymes and receptors, modulating their activities. This modulation can lead to diverse biological effects, which are currently under investigation in several research contexts.

Anticancer Properties

Recent studies have indicated that compounds structurally related to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : Compounds similar to this thiane derivative have shown significant cytotoxicity against human gastric and colorectal cancer cells by disrupting microtubule structures and inhibiting tubulin polymerization .

Enzyme Inhibition

The compound may also act as an inhibitor for specific enzymes involved in metabolic pathways. Research has highlighted the potential of similar thiazole derivatives in inhibiting enzymes like 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), which is implicated in metabolic syndrome disorders .

Case Studies

| Study | Findings |

|---|---|

| Study on Cytotoxicity | Demonstrated that thiazole derivatives can inhibit cancer cell proliferation through microtubule disruption. |

| Enzyme Inhibition Study | Identified potent inhibitors of 11beta-HSD1 among thiazole analogues, suggesting potential therapeutic applications in metabolic disorders. |

Research Applications

This compound is being explored for several applications:

- Medicinal Chemistry : As a precursor in drug development due to its unique structural properties.

- Biological Research : Investigated for its interactions with biomolecules and potential therapeutic properties.

- Industrial Applications : Utilized in the synthesis of specialty chemicals.

Q & A

Q. What are the methodological considerations for synthesizing 5-Amino-2-methyl-1λ⁶-thiane-1,1-dione hydrochloride with high purity?

A factorial design approach is recommended to systematically optimize reaction variables such as temperature, solvent polarity, catalyst concentration, and reaction time. Computational tools like quantum chemical calculations can predict reaction pathways and intermediates, reducing trial-and-error experimentation. Post-synthesis, purification via recrystallization (using solvents like ethanol-water mixtures) and characterization via HPLC or NMR should confirm purity .

Q. How should researchers address discrepancies between experimental and theoretical spectroscopic data during characterization?

Contradictions in NMR or IR spectra may arise from solvent effects, tautomerism, or impurities. Cross-validate data using multiple techniques (e.g., LC-MS for mass confirmation, X-ray crystallography for structural elucidation) and compare with computational simulations (e.g., density functional theory for predicting vibrational frequencies). Software tools like Gaussian or ADF can model spectroscopic properties under varying conditions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

The compound’s GHS classification (e.g., skin/eye irritation) mandates PPE (gloves, goggles), fume hood use, and spill containment measures. Storage should adhere to room-temperature stability data, and waste disposal must comply with halogenated organic waste guidelines. Emergency protocols for exposure include immediate rinsing and medical consultation .

Advanced Research Questions

Q. How can reaction engineering principles improve scalability in synthesizing this compound?

Reactor design should account for exothermicity, mixing efficiency, and mass transfer limitations. Continuous-flow systems may enhance heat dissipation and yield consistency compared to batch reactors. Membrane separation technologies (e.g., nanofiltration) can streamline purification, while process simulation software (Aspen Plus) models scalability parameters like residence time and pressure .

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

Meta-analysis of dose-response curves and pharmacokinetic profiles (e.g., IC₅₀ variability) should consider assay-specific factors like cell line permeability or buffer composition. Statistical tools (ANOVA, multivariate regression) isolate confounding variables. Cross-referencing with structural analogs (e.g., thiane derivatives) can identify SAR trends .

Q. How do computational methods enhance the design of derivatives with targeted properties?

QSAR models and molecular docking simulations predict bioactivity and binding affinities. Virtual screening of substituents (e.g., methyl or amino groups) optimizes electronic and steric effects. Reaction path search algorithms (e.g., GRRM) explore feasible synthetic routes for derivatives, prioritizing low-energy intermediates .

Methodological Frameworks

Q. What statistical approaches validate reproducibility in kinetic studies of this compound’s reactions?

Time-series analysis (e.g., Michaelis-Menten kinetics) coupled with error propagation models quantifies uncertainty in rate constants. Bootstrapping or Monte Carlo simulations assess confidence intervals for activation energy calculations. Replicate experiments under DOE (Design of Experiments) principles ensure robustness .

Q. How can hybrid computational-experimental workflows accelerate reaction optimization?

ICReDD’s integrated approach combines quantum chemical calculations (e.g., transition state analysis) with high-throughput experimentation. Machine learning algorithms (e.g., Bayesian optimization) iteratively refine conditions (pH, solvent) using feedback from experimental yields and purity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.